molecular formula C14H11FIN3O3 B5528593 3-fluoro-N-(2-{2-[(5-iodo-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide

3-fluoro-N-(2-{2-[(5-iodo-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide

Cat. No. B5528593
M. Wt: 415.16 g/mol
InChI Key: YCWFJSTXBKLKBE-CNHKJKLMSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "3-fluoro-N-(2-{2-[(5-iodo-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide" often involves complex reactions including nucleophilic substitution, condensation, and cyclization processes. For example, the synthesis of 2-Fluoro-1,4-benzoxazines and 2-Fluoro-1,4-benzoxazepin-5-ones explores the nucleophilic vinylic substitution (S(N)V) reaction of gem-Difluoroenamides, indicating a methodological approach that could be relevant to synthesizing similar fluoro-benzamide compounds (Meiresonne et al., 2015).

Molecular Structure Analysis

The crystal structure of compounds closely related to the target compound reveals significant insights into molecular conformations and interactions. For instance, the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, including a 3-fluorobenzamide, have been reported, showing the dihedral angles and molecular packing, which are crucial for understanding the structural properties of fluoro-benzamide compounds (Suchetan et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of fluoro-benzamide compounds can be influenced by the fluorine atoms, which are highly electronegative. This characteristic might enhance the compound's ability to participate in various chemical reactions, such as nucleophilic substitution or addition. The synthesis of fluorinated benzamide neuroleptics, which involves the nucleophilic substitution reaction of mesylate precursors with [18F]fluoride, demonstrates the chemical versatility of fluorine-containing benzamides (Mukherjee, 1991).

Physical Properties Analysis

The physical properties of "3-fluoro-N-(2-{2-[(5-iodo-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide" can be inferred from related compounds. The presence of fluorine atoms often affects the boiling point, melting point, and solubility of organic compounds. For example, the influence of fluorine side-group substitution on the crystal structure formation of benzene-1,3,5-trisamides provides insights into how fluorine substitutions can alter physical properties like solubility and melting points (Zehe et al., 2014).

properties

IUPAC Name

3-fluoro-N-[2-[(2E)-2-[(5-iodofuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FIN3O3/c15-10-3-1-2-9(6-10)14(21)17-8-13(20)19-18-7-11-4-5-12(16)22-11/h1-7H,8H2,(H,17,21)(H,19,20)/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWFJSTXBKLKBE-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(=O)NN=CC2=CC=C(O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FIN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-N-(2-{2-[(E)-1-(5-iodo-2-furyl)methylidene]hydrazino}-2-oxoethyl)benzamide

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